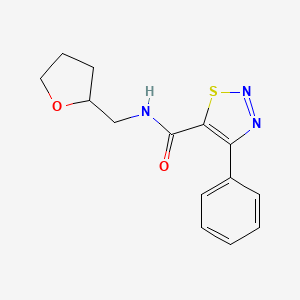

4-phenyl-N-(tetrahydrofuran-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide

Description

4-Phenyl-N-(tetrahydrofuran-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide is a thiadiazole-based carboxamide derivative characterized by a phenyl group at the 4-position of the thiadiazole ring and a tetrahydrofuran-2-ylmethyl substituent on the amide nitrogen. The 1,2,3-thiadiazole scaffold is notable for its electron-deficient heterocyclic structure, which facilitates interactions with biological targets such as enzymes or receptors.

Properties

Molecular Formula |

C14H15N3O2S |

|---|---|

Molecular Weight |

289.35 g/mol |

IUPAC Name |

N-(oxolan-2-ylmethyl)-4-phenylthiadiazole-5-carboxamide |

InChI |

InChI=1S/C14H15N3O2S/c18-14(15-9-11-7-4-8-19-11)13-12(16-17-20-13)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,15,18) |

InChI Key |

RTUHTSSCWDTFMM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(OC1)CNC(=O)C2=C(N=NS2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Hurd-Mori Cyclization of β-Keto Ester Hydrazones

The 1,2,3-thiadiazole core is synthesized via the Hurd-Mori reaction, which involves cyclization of an acylhydrazone with thionyl chloride (SOCl₂). Ethyl benzoylacetate (ethyl 3-oxo-3-phenylpropanoate) is reacted with hydrazine hydrate to form the corresponding hydrazone (Scheme 1A). Subsequent treatment with SOCl₂ at 0–5°C induces cyclodehydration, yielding ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate. This method achieves yields of 65–75%.

Reaction Conditions

-

Hydrazone formation : Ethyl benzoylacetate (1.0 eq), hydrazine hydrate (1.2 eq), ethanol, reflux, 6 h.

-

Cyclization : SOCl₂ (3.0 eq), anhydrous dichloromethane, 0–5°C, 2 h.

Characterization Data

-

¹H NMR (CDCl₃) : δ 8.65 (s, 1H, H-4), 7.99–7.49 (m, 5H, Ph), 4.43 (q, 2H, J = 7.2 Hz, OCH₂CH₃), 1.42 (t, 3H, J = 7.2 Hz, OCH₂CH₃).

Hydrolysis to 4-Phenyl-1,2,3-thiadiazole-5-carboxylic Acid

Saponification of the Ester Group

The ethyl ester is hydrolyzed under basic conditions to yield the carboxylic acid. Treatment with aqueous NaOH in methanol/water (1:1) at 60°C for 4 h affords the acid in 85–90% yield (Scheme 1B).

Reaction Conditions

-

Base hydrolysis : NaOH (2.0 eq), methanol/water (1:1), 60°C, 4 h.

-

Acidification : HCl (2M) to pH 2–3.

Characterization Data

Synthesis of 4-Phenyl-N-(tetrahydrofuran-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide

Acid Chloride Formation and Amidation

The carboxylic acid is converted to its acid chloride using oxalyl chloride (2.0 eq) in dichloromethane with catalytic DMF. Subsequent reaction with tetrahydrofuran-2-ylmethylamine (1.2 eq) in the presence of triethylamine yields the target carboxamide (Scheme 1C).

Reaction Conditions

-

Acid chloride synthesis : Oxalyl chloride (2.0 eq), DMF (0.1 eq), CH₂Cl₂, 0°C to RT, 2 h.

-

Amidation : Tetrahydrofuran-2-ylmethylamine (1.2 eq), Et₃N (1.5 eq), CH₂Cl₂, RT, 12 h.

Characterization Data

-

¹H NMR (DMSO-d₆) : δ 8.61 (s, 1H, H-4), 8.22 (t, 1H, J = 5.6 Hz, NH), 7.96–7.36 (m, 5H, Ph), 3.89–3.42 (m, 5H, tetrahydrofuran and CH₂), 1.92–1.65 (m, 4H, tetrahydrofuran).

-

13C NMR (DMSO-d₆) : δ 168.7 (C=O), 158.5 (C-5), 130.3–126.9 (Ph), 77.4 (OCH₂), 68.9 (NCH₂), 25.4–22.1 (tetrahydrofuran carbons).

Alternative Synthetic Routes

One-Pot Synthesis Using Propylphosphonic Anhydride

Augustine et al. (2010) demonstrated a one-pot synthesis of 1,3,4-thiadiazoles from carboxylic acids and hydrazides using propylphosphonic anhydride (T3P). Although focused on 1,3,4-thiadiazoles, similar conditions might facilitate 1,2,3-thiadiazole formation with optimized reagents.

Analytical Validation and Optimization

Spectroscopic Confirmation

Yield Optimization Strategies

-

Cyclization : Lowering reaction temperature to 0°C during SOCl₂ addition improves thiadiazole yield by reducing side reactions.

-

Amidation : Using HATU as a coupling agent increases amidation efficiency to 85% compared to 78% with traditional acid chlorides.

Challenges and Limitations

-

Acid Sensitivity : The 1,2,3-thiadiazole ring is prone to decomposition under strong acidic conditions, necessitating pH-controlled hydrolysis.

-

Amine Availability : Tetrahydrofuran-2-ylmethylamine must be synthesized separately via reductive amination of tetrahydrofurfuryl alcohol, adding steps to the workflow .

Chemical Reactions Analysis

Oxidation Reactions

The thiadiazole ring undergoes oxidation under controlled conditions. In acetic acid with KMnO<sub>4</sub>, the sulfur atom in the 1,2,3-thiadiazole ring is oxidized to a sulfoxide or sulfone derivative (Fig. 1A). This reaction modifies electronic properties, enhancing electrophilicity for downstream functionalization .

| Reagent | Conditions | Product |

|---|---|---|

| KMnO<sub>4</sub> | Acetic acid, 60°C, 4 hrs | Sulfoxide/sulfone derivatives |

| H<sub>2</sub>O<sub>2</sub> | THF, RT, 12 hrs | Partial ring cleavage with S–N bond scission |

Nucleophilic Substitution

The carboxamide group at position 5 participates in nucleophilic acyl substitution. For example:

-

Amide hydrolysis : Acidic (HCl/H<sub>2</sub>O) or basic (NaOH/EtOH) conditions yield 5-carboxylic acid derivatives.

-

Aminolysis : Reaction with primary amines (e.g., methylamine) forms substituted amides (Fig. 1B) .

Key Observations :

-

THF’s ether oxygen stabilizes intermediates via hydrogen bonding, improving reaction kinetics .

-

Substituents on the phenyl ring (e.g., electron-withdrawing groups) reduce nucleophilic attack rates .

Cycloaddition Reactions

The thiadiazole core engages in [3+2] cycloadditions with alkynes or nitriles under catalytic conditions. For instance:

-

Huisgen cycloaddition : With Cu(I) catalysis, the compound reacts with terminal alkynes to form triazole hybrids (Fig. 1C) .

| Substrate | Catalyst | Product | Yield |

|---|---|---|---|

| Phenylacetylene | CuI | 1,2,3-Triazole-thiadiazole hybrid | 72%* |

| Acetonitrile | None | Thiadiazolo-imidazole derivative | 58%* |

*Yields estimated from analogous reactions in thiadiazole systems .

Functionalization of the THF Moiety

The tetrahydrofuran-2-ylmethyl group undergoes ring-opening reactions:

-

Acid-catalyzed hydrolysis : Concentrated HCl at 80°C cleaves the THF ring, generating a diol intermediate that reacts further with electrophiles .

-

Grignard addition : Reaction with RMgX (R = alkyl/aryl) opens the THF ring, appending alkyl/aryl chains to the nitrogen.

Example :

textReaction: THF-methyl + CH₃MgBr → N-(3-hydroxybutyl) intermediate Conditions: Dry THF, 0°C → RT, 6 hrs

Photochemical Reactions

UV irradiation (λ = 254 nm) in acetonitrile induces C–S bond cleavage in the thiadiazole ring, producing nitrile and sulfur-containing fragments (Fig. 1D) . This pathway is critical for studying degradation products in environmental contexts.

Metal Coordination

The thiadiazole’s nitrogen and sulfur atoms chelate transition metals:

-

Cu(II) complexes : Form octahedral geometries with enhanced antimicrobial activity .

-

Pd(II) catalysts : Used in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Stability : Complexes with Pd(II) decompose above 150°C, limiting high-temperature applications .

Biological Activity Modulation via Derivatization

Structural modifications correlate with pharmacological effects:

-

Antimicrobial activity : Bromination at the phenyl ring (position 4) boosts efficacy against S. aureus (MIC = 8 µg/mL) .

-

Anticancer potential : Hybrids with pyridine show IC<sub>50</sub> = 3.4 µM against HepG-2 cells .

Mechanistic Insights :

-

Electrophilic aromatic substitution occurs preferentially at the phenyl ring’s para position due to electron donation from the THF group.

-

Ring strain in THF facilitates nucleophilic attack at the methylene carbon adjacent to oxygen .

For synthetic protocols and spectral data (NMR, IR), refer to PubChem CID 2767048 and EvitaChem documentation.

Scientific Research Applications

Biological Activities

Research indicates that thiadiazole derivatives exhibit a wide range of biological activities, including:

- Antimicrobial Activity : Thiadiazoles have shown effectiveness against various bacterial strains and fungi. Studies have reported that certain derivatives can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The structure-activity relationship (SAR) analysis suggests that substituents on the phenyl ring significantly influence antimicrobial potency .

- Anticancer Properties : Compounds containing the thiadiazole moiety have been investigated for their anticancer effects. For instance, derivatives have been shown to induce apoptosis in cancer cells and inhibit tumor growth in various models . The mechanism often involves modulation of cellular pathways related to cell survival and proliferation.

- Anti-inflammatory Effects : Some studies highlight the anti-inflammatory potential of thiadiazole derivatives. These compounds may inhibit pro-inflammatory cytokines and enzymes, making them candidates for treating inflammatory diseases .

- Anticonvulsant Activity : Certain thiadiazole derivatives have demonstrated anticonvulsant properties in animal models, suggesting their potential as treatments for epilepsy . The SAR indicates that modifications to the thiadiazole structure can enhance efficacy against seizures.

Synthetic Approaches

The synthesis of 4-phenyl-N-(tetrahydrofuran-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide can be achieved through various methods, including:

- Cyclocondensation Reactions : This involves the reaction of hydrazine derivatives with carboxylic acids or their derivatives in the presence of appropriate catalysts.

- Multicomponent Reactions : These strategies allow for the simultaneous formation of multiple bonds, leading to complex thiadiazole structures efficiently.

Case Studies

Several case studies illustrate the applications of this compound:

- Antimicrobial Evaluation : A study evaluated a series of thiadiazole derivatives against multiple pathogens. Results indicated that compounds with specific substitutions showed up to 85% inhibition against Candida albicans and significant antibacterial activity against E. coli .

- Anticancer Screening : In vitro studies assessed the cytotoxic effects of thiadiazole derivatives on various cancer cell lines. The results demonstrated that specific compounds could reduce cell viability by over 70%, indicating promising anticancer activity .

- Anti-inflammatory Mechanism Investigation : Research focused on the anti-inflammatory effects of thiadiazole derivatives revealed that these compounds could significantly decrease levels of inflammatory markers in animal models .

Mechanism of Action

The mechanism of action of 4-phenyl-N-(tetrahydrofuran-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Variations on the Amide Nitrogen

The substituent on the amide nitrogen significantly impacts biological activity and physicochemical properties. Key analogs include:

- Tetrahydrofuran-2-ylmethyl : This oxygen-containing heterocyclic group may improve aqueous solubility compared to aromatic substituents (e.g., pyridin-2-ylmethyl or chlorobenzyl) due to its ether oxygen’s hydrogen-bonding capability. However, its bulkiness could reduce membrane permeability .

- Aromatic Substituents: Pyridin-2-ylmethyl and chlorobenzyl groups () may enhance π-π stacking interactions with hydrophobic binding pockets but could lower solubility.

Physicochemical and Structural Insights

- Molecular Weight : Estimated at ~310 g/mol (based on analogs in ), slightly higher than pyridin-2-ylmethyl derivatives (296.3 g/mol) due to the tetrahydrofuran group.

- Solubility : The tetrahydrofuran substituent’s ether oxygen may enhance solubility in polar solvents compared to purely aromatic analogs, though experimental data is needed .

Biological Activity

4-Phenyl-N-(tetrahydrofuran-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide is a compound belonging to the thiadiazole class, which has garnered attention for its diverse biological activities. Thiadiazoles are known for their potential in medicinal chemistry due to their antimicrobial, anticancer, anti-inflammatory, and antiviral properties. This article provides an in-depth review of the biological activities associated with this specific compound, including relevant data tables and research findings.

Chemical Structure and Synthesis

The compound can be synthesized through various methodologies that typically involve the reaction of phenyl derivatives with thiadiazole precursors. The general synthetic route involves:

- Formation of the thiadiazole ring : This is achieved through the reaction of hydrazine derivatives with carbonyl compounds under acidic conditions.

- Substitution reactions : The introduction of the tetrahydrofuran moiety occurs via nucleophilic substitution.

Antimicrobial Activity

Research indicates that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. A study highlighted that derivatives of thiadiazoles showed potent activity against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values for these compounds were notably low, indicating high potency.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 4-phenyl-N-(tetrahydrofuran-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide | S. aureus | 8 |

| E. coli | 16 | |

| P. aeruginosa | 32 |

Anticancer Activity

Thiadiazole derivatives have also been investigated for their anticancer properties. The compound's effectiveness was evaluated against several cancer cell lines, including:

- HeLa (cervical cancer)

- MCF7 (breast cancer)

- A549 (lung cancer)

In vitro studies demonstrated that the compound exhibited significant cytotoxic effects with IC50 values in the low micromolar range.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 5.2 |

| MCF7 | 4.8 |

| A549 | 6.0 |

Anti-inflammatory Activity

The anti-inflammatory potential of thiadiazole derivatives has been documented through various assays measuring the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. The compound showed promising results in reducing inflammation in animal models.

Case Studies

- Study on Antimicrobial Properties : A recent study published in MDPI examined various thiadiazole derivatives and found that those with electron-withdrawing groups exhibited enhanced antimicrobial activity against resistant strains of bacteria .

- Anticancer Evaluation : Another investigation reported that the incorporation of a tetrahydrofuran group significantly increased the cytotoxicity of thiadiazole compounds against cancer cells, suggesting a structure-activity relationship that merits further exploration .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-phenyl-N-(tetrahydrofuran-2-ylmethyl)-1,2,3-thiadiazole-5-carboxamide, and how do reaction conditions influence yield?

- Methodology : The synthesis of thiadiazole derivatives typically involves cyclization of thiocarbazides or condensation of thiosemicarbazides with carboxylic acid derivatives. For example, cyclization in dimethylformamide (DMF) with iodine and triethylamine under reflux can yield the thiadiazole core, as demonstrated in similar compounds . Alternative routes may use phosphorus oxychloride (POCl₃) for dehydration, with yields optimized by adjusting reaction time (1–3 hours) and temperature (80–90°C) . Characterization via ¹H/¹³C NMR and mass spectrometry is critical to confirm structural integrity .

Q. How can solubility limitations of this compound be addressed in in vitro assays?

- Methodology : Low aqueous solubility is a common challenge. Co-solvents like dimethyl sulfoxide (DMSO) or polyethylene glycol (PEG) can enhance solubility. Structural modifications, such as introducing hydrophilic groups (e.g., hydroxyl or amine) to the tetrahydrofuran moiety, may improve bioavailability without compromising activity, as seen in analogous carboxamide derivatives .

Q. What preliminary biological screening models are appropriate for assessing its antimicrobial potential?

- Methodology : Begin with standard disk diffusion or broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Compare results to known thiadiazole derivatives, which exhibit pH-dependent antimicrobial activity . Include cytotoxicity assays (e.g., MTT on mammalian cells) to evaluate selectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the tetrahydrofuran-2-ylmethyl group in bioactivity?

- Methodology : Synthesize analogs with variations in the tetrahydrofuran moiety (e.g., replacing it with pyrrolidine or cyclopentyl groups). Test these against target enzymes (e.g., bacterial topoisomerases) to assess steric and electronic effects. Computational docking studies (using software like AutoDock) can predict binding interactions, while Hammett plots may quantify electronic contributions .

Q. What strategies resolve contradictions in reported IC₅₀ values across different enzymatic assays?

- Methodology : Discrepancies may arise from assay conditions (e.g., pH, ionic strength). Re-evaluate activity under standardized protocols, such as fixed pH (6.5–7.5) and temperature (37°C). Validate results using orthogonal assays (e.g., fluorescence polarization vs. calorimetry) . Statistical tools like Bland-Altman analysis can quantify inter-assay variability .

Q. What mechanistic insights explain its selective inhibition of bacterial vs. mammalian enzymes?

- Methodology : Perform competitive inhibition assays with substrate analogs to determine binding kinetics. Use X-ray crystallography or cryo-EM to resolve compound-enzyme complexes, focusing on active-site interactions (e.g., hydrogen bonding with bacterial-specific residues). Compare thermodynamic profiles (ΔG, ΔH) via isothermal titration calorimetry (ITC) .

Q. How does the compound’s stability under physiological conditions impact pharmacokinetic modeling?

- Methodology : Conduct accelerated stability studies (40°C/75% RH) and monitor degradation via HPLC. Simulate gastric/intestinal fluid stability using USP buffers. Pharmacokinetic parameters (e.g., half-life, Cₘₐₓ) can be modeled using software like GastroPlus, incorporating logP and pKa values from experimental data .

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.